molecular formula C25H26N2O7S B2554693 2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-N-(3-hydroxypropyl)-4,5-dimethoxybenzenesulfonamide CAS No. 433699-69-5

2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-N-(3-hydroxypropyl)-4,5-dimethoxybenzenesulfonamide

Cat. No.: B2554693
CAS No.: 433699-69-5
M. Wt: 498.55
InChI Key: ZUAVKJVSSYUKDG-UHFFFAOYSA-N
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Description

The compound 2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-N-(3-hydroxypropyl)-4,5-dimethoxybenzenesulfonamide is a multi-functional chemical with diverse applications in various scientific fields. This compound's structure includes notable functional groups, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-N-(3-hydroxypropyl)-4,5-dimethoxybenzenesulfonamide involves several strategic steps:

  • Initial Condensation: : The reaction typically starts with the condensation of 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-one with an appropriate ethylating agent under controlled conditions.

  • Sulfonamide Formation: : The intermediate product is then reacted with N-(3-hydroxypropyl)-4,5-dimethoxybenzenesulfonamide, employing specific catalysts and solvents to promote the desired reaction.

  • Purification: : The final product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrially, the synthesis is scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow synthesis and other modern techniques can be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-N-(3-hydroxypropyl)-4,5-dimethoxybenzenesulfonamide: undergoes various chemical reactions, including:

  • Oxidation: : Can be oxidized using reagents like potassium permanganate.

  • Reduction: : Reduction reactions often involve hydrogenation catalysts.

  • Substitution: : Undergoes substitution reactions, especially nucleophilic substitutions.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate, hydrogen peroxide.

  • Reduction Reagents: : Palladium on carbon (Pd/C), lithium aluminium hydride.

  • Substitution Reagents: : Alkyl halides, acid chlorides.

Major Products Formed

The reactions typically produce intermediates or derivatives that retain the core structure but feature modified functional groups, enhancing their applicability in various fields.

Scientific Research Applications

This compound boasts versatile applications across multiple scientific domains:

  • Chemistry: : Used in developing new catalysts and chemical sensors.

  • Biology: : Investigated for its role in enzyme inhibition and protein binding.

  • Medicine: : Explored as a potential therapeutic agent in cancer treatment due to its unique molecular structure.

  • Industry: : Employed in the production of advanced materials and specialty chemicals.

Mechanism of Action

The compound's mechanism of action is rooted in its ability to interact with specific molecular targets:

  • Molecular Targets: : Enzymes, receptors, and proteins.

  • Pathways Involved: : Modulates cellular pathways by inhibiting key enzymes or blocking receptor sites, leading to therapeutic effects in diseases like cancer.

Comparison with Similar Compounds

When compared to other compounds, 2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-N-(3-hydroxypropyl)-4,5-dimethoxybenzenesulfonamide stands out due to its unique structural features and diverse applications.

List of Similar Compounds

  • 1,2-benzisoquinoline derivatives: : Share a similar core structure but differ in functional groups.

  • Dimethoxybenzenesulfonamide compounds: : Similar applications but with varying side chain modifications.

  • Enzyme inhibitors in medicine: : Comparable in function but distinct in structure.

Properties

IUPAC Name

2-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(3-hydroxypropyl)-4,5-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O7S/c1-33-20-14-17(22(15-21(20)34-2)35(31,32)26-11-5-13-28)10-12-27-24(29)18-8-3-6-16-7-4-9-19(23(16)18)25(27)30/h3-4,6-9,14-15,26,28H,5,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUAVKJVSSYUKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)NCCCO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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